molecular formula C11H10F2N2O B14057310 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Katalognummer: B14057310
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: COKOOVRWGRRFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazolone core

Vorbereitungsmethoden

The synthesis of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,6-difluoroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazolone core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be compared with other similar compounds such as:

    2,6-Difluorophenylacetic acid: This compound also contains a difluorophenyl group but differs in its core structure.

    2,6-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, but with different reactivity and applications.

    2,4-Difluoronitrobenzene: Similar in containing fluorine atoms but with distinct chemical properties and uses.

Eigenschaften

Molekularformel

C11H10F2N2O

Molekulargewicht

224.21 g/mol

IUPAC-Name

2-(2,6-difluorophenyl)-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C11H10F2N2O/c1-7-6-10(16)15(14(7)2)11-8(12)4-3-5-9(11)13/h3-6H,1-2H3

InChI-Schlüssel

COKOOVRWGRRFBG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(N1C)C2=C(C=CC=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.